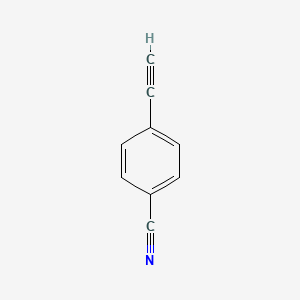

4-乙炔基苯甲腈

概述

描述

4-Ethynylbenzonitrile (4EBzN) is a multifunctional molecule that has been the subject of various studies due to its interesting chemical and physical properties. It is characterized by the presence of an ethynyl group attached to the benzene ring at the para position relative to the nitrile group. This structure allows for the formation of hydrogen bonds with water, as well as interactions with other aromatic molecules when incorporated into larger molecular systems .

Synthesis Analysis

The synthesis of compounds related to 4EBzN, such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, has been improved through the use of new synthons for Sonogashira coupling. This method has been shown to be efficient, providing a high overall yield starting from simple precursors . Although not directly synthesizing 4EBzN, these methods could potentially be adapted for its synthesis due to the similarity in the functional groups involved.

Molecular Structure Analysis

The molecular structure of 4EBzN has been investigated using IR-UV double resonance spectroscopy. The studies reveal that water interacts with the pi electron density of the C≡N group in 4EBzN, leading to the formation of a quasiplanar cyclic complex. This complex is stabilized by C-H...O and O-H...pi hydrogen bonds. The structure of these water complexes is similar to those of benzonitrile but differs significantly from complexes of phenylacetylene and fluorophenylacetylenes .

Chemical Reactions Analysis

4EBzN can form complexes with water, which are stabilized by hydrogen bonding. The stability of these complexes is influenced by the electron-withdrawing ability of the ethynyl group. The C≡N group has a higher propensity to form hydrogen bonds compared to the acetylenic group and the benzene ring in 4EBzN. This indicates that 4EBzN can participate in selective chemical reactions, especially those involving hydrogen bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4EBzN are influenced by its ability to form complexes with other molecules. For instance, in a three-dimensional coordination compound, 4EBzN exhibits selective absorption of aromatic molecules over aliphatic ones. The crystal structure of this compound retains its integrity even after guest exchange and complete guest removal, demonstrating the robustness of the host-guest system involving 4EBzN . The presence of the ethynyl group also affects the electronic properties of the molecule, as evidenced by the different stability of water complexes compared to those of benzonitrile .

科学研究应用

氢键和光谱学

4-乙炔基苯甲腈 (4EBzN) 的一个关键应用在于它通过氢键与水相互作用。4EBzN-水配合物的 IR-UV 双共振光谱表明,水与 4EBzN 中 C≡N 基团的π电子密度相互作用。这形成一个包含 C-H...O 和 O-H...π 氢键的环状配合物。这些配合物的稳定性受乙炔基的影响,为类似多功能分子的行为提供了见解 (Maity & Patwari,2010 年)。

CO2 气体传感

4EBzN 已被用于开发电阻式 CO2 气体传感器。含有 4-乙炔基苯甲腈的乙炔化硫脲衍生物在室温下对 CO2 浓度变化表现出显着的响应。这些传感器表现出很高的再生性和可重复性,其对 CO2 的分子响应和检测机制通过密度泛函理论进行评估 (Daud、Wahid 和 Khairul,2019 年)。

多孔苯乙炔银盐

对含有 4EBzN 的多孔苯乙炔银盐的研究表明,它们有可能创造出具有可变孔径和化学功能的多孔结构。这些结构容纳不同的客体分子,表明在催化和材料科学中具有潜在的应用 (Kiang 等人,1999 年)。

有机半导体材料

4EBzN 在有机半导体材料中发挥作用,特别是在二氧化碳传感中。4-乙基苯甲酰基-3-(4-乙炔基苯甲腈-苯基)-硫脲等衍生物的独特分子特性证明了与 CO2 的有效反应,强调了其在环境监测应用中的潜力 (Daud、Khairul 和 Wahid,2018 年)。

电化学合成和生物学评估

与 4EBzN 相关的 4-乙炔基苯胺的电化学氧化已被探索用于合成二嗪化合物。这种绿色电化学方案在创建具有生物活性的分子方面具有潜在的意义,研究还涵盖了它们的抗生素活性 (Mehrdadian 等人,2021 年)。

安全和危害

4-Ethynylbenzonitrile may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be handled with personal protective equipment, including chemical impermeable gloves .

作用机制

Target of Action

4-Ethynylbenzonitrile primarily targets the respiratory system

Mode of Action

It’s known that the compound is used in the study ofhydrogen bond formation in multifunctional molecules due to the presence of four hydrogen bonding sites . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the structure and function of the target molecules.

Action Environment

The action of 4-Ethynylbenzonitrile may be influenced by various environmental factors. For instance, the compound forms water complexes, as studied using IR-UV double resonance spectroscopy . This suggests that the presence and properties of water in the environment could influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

4-ethynylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGNMUUUMQJXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404122 | |

| Record name | 4-Ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3032-92-6 | |

| Record name | 4-Ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

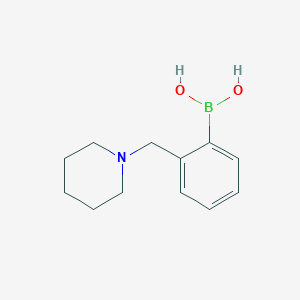

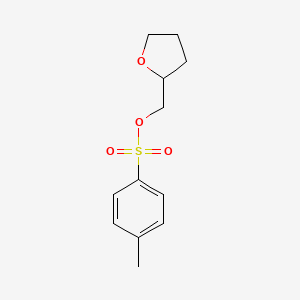

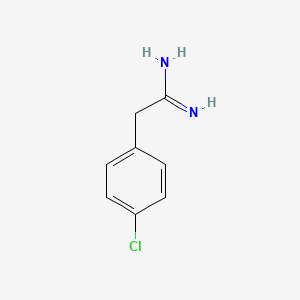

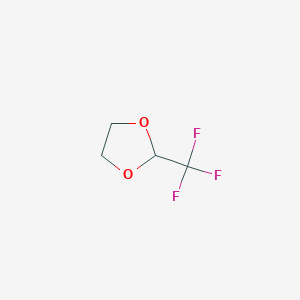

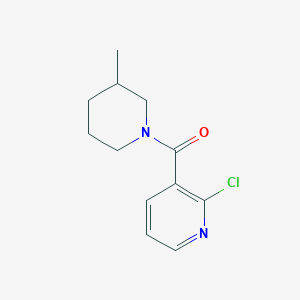

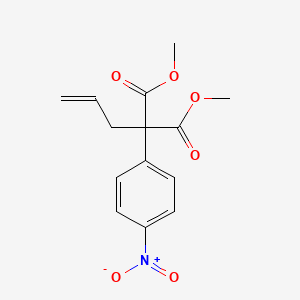

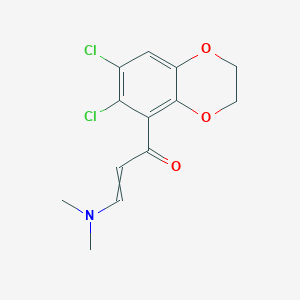

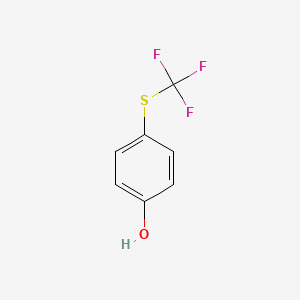

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Ethynylbenzonitrile, when combined with silver triflate (AgOTf), forms crystalline structures with a consistent pseudohexagonal porous framework. [] This architecture arises from the coordination of the nitrile group (C≡N) with the silver ion and the ability of the ethynyl group (C≡C) to participate in π-π interactions. The size of the pores within this framework can be modified by introducing various pendant groups to the central benzene ring of 4-Ethynylbenzonitrile or by elongating the spacer units connecting the central benzene ring and the nitrile groups. []

A: Spectroscopic investigations reveal that 4-Ethynylbenzonitrile interacts with water molecules primarily through its nitrile group (C≡N), forming a cyclic complex stabilized by C-H...O and O-H...π hydrogen bonds. [] Interestingly, this interaction pattern differs significantly from that observed with phenylacetylene and fluorophenylacetylenes, highlighting the influence of the nitrile group on the molecule's hydrogen bonding behavior. []

A: Yes, 4-Ethynylbenzonitrile serves as a key component in the organic semiconductor material CYT-1 (4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea). [] The presence of both the -NH-C=O and the acetylide -C≡C groups in CYT-1 provides potential active sites for hydrogen bonding and π-π interactions with carbon dioxide (CO2). This interaction mechanism allows for the development of chemiresistive CO2 sensors based on CYT-1. []

A: Incorporating 4-Ethynylbenzonitrile as a substituent in BODIPY dyes leads to a redshift in both absorption and emission spectra compared to unsubstituted BODIPYs. [] This shift can be attributed to the electron-withdrawing nature of the nitrile group, which enhances the intramolecular charge transfer within the BODIPY molecule. The extent of this shift is further modulated by the nature of other substituents present on the BODIPY core, with electron-donating groups causing a blueshift and electron-withdrawing groups enhancing the redshift. []

A: 4-Ethynylbenzonitrile is a versatile ligand in the synthesis of ruthenium complexes. For example, it reacts with a ruthenium azido complex ([Ru]–N3, where [Ru] = (η5-C5H5)(dppe)Ru, dppe = Ph2PCH2CH2PPh2) to yield N(2)-bound ruthenium 4-aryl-1,2,3-triazolato complexes through a [3 + 2] cycloaddition reaction. [] Additionally, the molecule 1,3,5-tris(4-ethynylbenzonitrile)benzene, featuring three 4-Ethynylbenzonitrile units, has been explored as a platform for constructing trimetallic ruthenium complexes. [] These complexes hold potential applications in various fields, including catalysis and materials science.

A: The trans-Pt(PMe3)2(C≡CC6H4CN)2 organometallic ligand, synthesized from 4-Ethynylbenzonitrile, demonstrates surprising flexibility when forming two-dimensional coordination polymers with CuX salts (X = Br, I). [] Despite its rigid structure, the ligand undergoes significant distortions in its C≡C-C angles and rotations around its Pt-CC bonds to accommodate the formation of these layered polymers. These structural changes within the ligand result in red-shifted emissions, highlighting the impact of ligand flexibility on the photophysical properties of coordination polymers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)